1-(6-Methylnicotinoyl)pyrrolidin-2-one
Description
1-(6-Methylnicotinoyl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core linked to a 6-methyl-substituted nicotinoyl group (pyridine-3-carbonyl).
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
1-(6-methylpyridine-3-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-4-5-9(7-12-8)11(15)13-6-2-3-10(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
SFAKQRPRHRXFKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Methylnicotinoyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the ring contraction and deformylative functionalization of piperidine derivatives. This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(6-Methylnicotinoyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1-(6-Methylnicotinoyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(6-Methylnicotinoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The pyrrolidin-2-one ring allows the compound to bind to various biological targets, influencing their activity. This binding can lead to changes in cellular processes, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs and Substitution Effects
Table 1: Key Structural Features and Substituent Impact
Key Observations :
- 6-Methylpyridine vs. Pyridin-4-yl : The 6-methyl group in the target compound likely increases metabolic stability compared to the unsubstituted pyridin-4-yl analog, which showed moderate oxidative metabolism in liver microsomes .
- Aryl vs. Heteroaryl Substituents: Antioxidant activity in 5-chloro-2-hydroxyphenyl derivatives is attributed to electron-withdrawing groups (Cl, -OH) and thioxo-oxadiazolyl moieties, enhancing radical scavenging . In contrast, nicotinoyl derivatives prioritize target engagement through pyridine interactions.
Table 2: Activity Profiles of Pyrrolidin-2-one Derivatives
Key Observations :
- The target compound’s 6-methylnicotinoyl group may favor interactions with enzymatic targets (e.g., kinases, cytochrome P450s) due to pyridine’s Lewis basicity. However, direct antimalarial or antioxidant activity is less evident compared to specialized analogs .
- Benzylated derivatives demonstrate the importance of bulky substituents (e.g., 4-methoxybenzyl) for AChE inhibition, a feature absent in the target compound .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
Key Observations :
- Complex substituents (e.g., quinazoline) drastically reduce solubility but improve metabolic stability, as seen in CCR2/CCR5 antagonists .
Biological Activity
1-(6-Methylnicotinoyl)pyrrolidin-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H12N2O
- Molecular Weight : 188.23 g/mol
- IUPAC Name : 1-(6-Methylnicotinoyl)pyrrolidin-2-one
1-(6-Methylnicotinoyl)pyrrolidin-2-one exhibits several mechanisms of action that contribute to its biological activity:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, particularly those related to glucose metabolism and insulin signaling.
- Antioxidant Properties : The compound displays antioxidant activity, which helps in mitigating oxidative stress within cells.
- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from apoptosis induced by various stressors.
Pharmacological Effects
The pharmacological effects of 1-(6-Methylnicotinoyl)pyrrolidin-2-one have been investigated in various studies:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the effects of 1-(6-Methylnicotinoyl)pyrrolidin-2-one in vivo and in vitro:
- Diabetes Model Study :
- Neuroprotection Study :
- Kinase Inhibition Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
